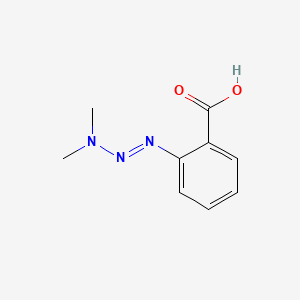

3,3-Dimethyl-1-(2-carboxyphenyl)triazene

Description

Historical Context of Triazene (B1217601) Chemistry and the Evolution of Aryl-Dialkyltriazenes

The study of triazene chemistry began in the early 20th century, closely associated with advancements in diazotization reactions and the understanding of nitrogen-nitrogen bond formation. numberanalytics.com Initially, the potential of these compounds was not fully harnessed, but they have since become fundamental in organic synthesis. numberanalytics.com Triazenes are defined by a functional group with three linked nitrogen atoms (RN=N-NR'R''). numberanalytics.com

Aryl-dialkyltriazenes represent a significant subclass that has evolved from being simple laboratory curiosities to versatile chemical tools. Their development was propelled by synthetic methods allowing for their preparation, most commonly through the reaction of an aryl diazonium salt with a secondary amine, such as dimethylamine (B145610). This accessibility fostered extensive investigation into their chemical behavior. Early research often focused on their role as protecting groups, but their capacity to act as alkylating agents soon drew attention, particularly in medicinal chemistry for cancer research. nih.govresearchgate.net Over time, the field has matured, with modern advancements including the use of new catalysts and milder reaction conditions, such as visible light photocatalysis, to enhance the efficiency and selectivity of triazene-based reactions. numberanalytics.com

Structural Features and Chemical Significance of the 2-Carboxyphenyl Moiety in Triazene Scaffolds

The defining feature of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene is the carboxylic acid group (-COOH) positioned at the ortho- position of the phenyl ring, adjacent to the triazene group. This specific placement has profound implications for the molecule's structure and chemical reactivity.

Furthermore, the carboxylic acid group acts as an electron-withdrawing group, modulating the electron density of the aromatic system and the triazene linkage. This electronic influence is critical to the molecule's reactivity profile. The carboxyl group also serves as a synthetic handle, allowing for the creation of derivatives like esters and amides, and enabling the molecule to function as a bidentate ligand in the formation of metal complexes.

Overview of Academic Research Trajectories for 3,3-Dimethyl-1-(2-carboxyphenyl)triazene

Academic investigation into 3,3-Dimethyl-1-(2-carboxyphenyl)triazene has primarily followed two major paths: its application as a stable precursor for generating reactive intermediates in organic synthesis and its use as a ligand in coordination chemistry.

One of the most significant applications of this compound is as a stable, solid precursor for benzyne (B1209423) (o-benzyne). greyhoundchrom.comtcichemicals.com Arynes are highly reactive intermediates with a formal triple bond within an aromatic ring, making them valuable in the synthesis of complex molecules. greyhoundchrom.com The thermal or photochemical decomposition of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene provides a convenient and controlled method for generating benzyne, which readily undergoes cycloaddition reactions. greyhoundchrom.comtcichemicals.com This method avoids the need for strong bases or other harsh conditions often required by other benzyne generation techniques. tcichemicals.comnih.gov

In the realm of coordination chemistry, the dual functionality of the 2-carboxyphenyltriazene structure allows it to act as a versatile ligand. The carboxylate group and the triazene unit can coordinate to metal centers, leading to the formation of a diverse range of metallo-organic complexes. Researchers have synthesized and characterized complexes with various transition metals, studying their structural, magnetic, and spectroscopic properties. These studies contribute to the development of new materials with potential applications in areas such as catalysis and molecular magnetism.

Physicochemical Properties of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene

This interactive table summarizes key physicochemical properties of the compound.

| Property | Value | Reference |

| CAS Number | 20119-28-2 | guidechem.comchemdad.com |

| Molecular Formula | C₉H₁₁N₃O₂ | guidechem.comchemdad.com |

| Molecular Weight | 193.20 g/mol | guidechem.comchemdad.com |

| Melting Point | 124-126°C | guidechem.comchemdad.com |

| Boiling Point | 328.5°C at 760 mmHg | guidechem.com |

| Density | 1.19 g/cm³ | guidechem.com |

| Flash Point | 152.4°C | guidechem.com |

| Refractive Index | 1.566 | guidechem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylaminodiazenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-12(2)11-10-8-6-4-3-5-7(8)9(13)14/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQFGMCLWBGIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)N=NC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401261156 | |

| Record name | 2-(3,3-Dimethyl-1-triazen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20119-28-2 | |

| Record name | 2-(3,3-Dimethyl-1-triazen-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20119-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylaminodiazenyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020119282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20119-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20119-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20119-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3,3-Dimethyl-1-triazen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401261156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,3-dimethyltriazen-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIMETHYLAMINODIAZENYL)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEP5DE3GSW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3 Dimethyl 1 2 Carboxyphenyl Triazene and Its Chemical Analogues

Foundational Approaches to 1-Aryl-3,3-dialkyltriazene Synthesis

The cornerstone of 1-aryl-3,3-dialkyltriazene synthesis lies in two primary strategies: the coupling of aryldiazonium salts with secondary amines and the use of organometallic reagents with alkyl azides. These foundational methods have been refined over the years to improve yields, purity, and substrate scope.

Diazo Coupling Reactions of Aryl Diazonium Salts with Amines

The most traditional and widely employed method for the synthesis of 1-aryl-3,3-dialkyltriazenes is the N-coupling reaction between an aryldiazonium salt and a secondary amine, such as dimethylamine (B145610). sci-hub.sewikipedia.org This reaction is typically carried out under mild, often basic, conditions to facilitate the nucleophilic attack of the amine on the diazonium cation. wikipedia.org

The general scheme for this reaction involves the diazotization of a primary aromatic amine to form the aryldiazonium salt, which is then reacted with two equivalents of a secondary amine. One equivalent of the amine acts as the nucleophile, while the second equivalent acts as a base to neutralize the acid formed during the reaction.

A significant advancement in this area involves the use of isolable diazonium salts, such as tetrafluoroborates and hexafluorophosphates. researchgate.net This allows for a two-step synthesis where the diazonium salt is first prepared and isolated, and then coupled with the secondary amine in an aqueous solution without the need for an additional mineral base. researchgate.net This modified procedure can lead to higher yields and purer products, especially for triazenes that are sensitive to the alkaline conditions of conventional one-pot methods. researchgate.net

Table 1: Examples of 1-Aryl-3,3-dimethyltriazenes synthesized from isolated diazonium salts and dimethylamine

| Aryl Group | Diazonium Salt Counterion | Yield (%) |

| Phenyl | BF₄⁻ | 85 |

| 4-Nitrophenyl | BF₄⁻ | 92 |

| 4-Methoxyphenyl | PF₆⁻ | 88 |

| 2-Hydroxyphenyl | BF₄⁻ | 75 |

Data sourced from Kolar, G. F. (1973). researchgate.net

Alternative Routes via Organometallic Reagents and Alkyl Azides

An alternative to the classical diazo coupling involves the reaction of organometallic reagents, particularly Grignard reagents, with organic azides. This method provides a versatile pathway to trisubstituted triazenes. researchgate.net The reaction proceeds through the addition of the Grignard reagent to the terminal nitrogen of the azide (B81097), followed by an intramolecular cyclization and subsequent rearrangement to form the stable triazene (B1217601). researchgate.net

This approach is particularly useful for the synthesis of triazenes that may be difficult to access through diazonium chemistry. A one-pot synthesis has been developed where a Grignard reagent is reacted with an organic azide, such as 1-azido-4-iodobutane (B3378850) or 4-azidobutyl-4-methylbenzenesulfonate, to regioselectively form the desired triazene. researchgate.net This method is applicable to the preparation of aryl, heteroaryl, vinyl, and alkyl triazenes. researchgate.net

Optimized Synthetic Strategies for 3,3-Dimethyl-1-(2-carboxyphenyl)triazene

To address some of the limitations of the foundational methods, such as the handling of potentially unstable diazonium salts or the use of strongly basic conditions, optimized strategies have been developed. These include the in situ generation of intermediates and the use of milder activating agents.

Synthesis Utilizing in situ Generated Aryldiazonium Tetrafluoroborate (B81430) Salts

A highly efficient and rapid method for the synthesis of 1-aryl-3,3-dimethyltriazenes involves the in situ generation of aryldiazonium tetrafluoroborate salts. researchgate.net This procedure utilizes the reaction of a substituted aryl amine with N,N-dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) at room temperature. researchgate.netresearchgate.net This approach avoids the isolation of the diazonium salt, making it a more streamlined and potentially safer process. arkat-usa.org

The reaction is believed to proceed through the formation of the aryldiazonium tetrafluoroborate salt in the reaction mixture, which then readily couples with the dimethylamine generated from the DMF-DMA. This method has been shown to be effective for a range of substituted aryl amines, providing good to excellent yields under ambient conditions. researchgate.net

Table 2: Synthesis of 1-Aryl-3,3-dimethyltriazenes using in situ generated aryldiazonium tetrafluoroborate salts with DMF-DMA

| Aryl Amine | Yield (%) |

| Aniline (B41778) | 92 |

| 4-Nitroaniline | 95 |

| 4-Methoxyaniline | 88 |

| 2-Aminobenzoic acid | 85 |

Data sourced from a study on rapid synthesis of 1-aryl-3,3-dimethyltriazenes. researchgate.net

Investigation of Mild Methodologies Involving Carboxylate and Carbonate Precursors

A novel and mild method for the synthesis of 1-aryl-3,3-dimethyl alkyl triazenes employs carboxylate or carbonate salts as activators. sci-hub.seresearchgate.net In this protocol, a methanolic solution of a carboxylate or carbonate is added dropwise to a solution of a pre-isolated aryldiazonium salt in dimethylformamide (DMF). sci-hub.se

The proposed mechanism involves the formation of a diazo ether adduct, followed by homolysis of the weak N-O bond, which initiates a radical pathway leading to the triazene product. sci-hub.seresearchgate.net In this process, DMF serves not only as a solvent but also as a source of dimethylamine radicals, which act as the nucleophilic coupling partner. sci-hub.se This method provides modest yields for a variety of aryl diazonium salts with different substituents. sci-hub.se

Table 3: Yields of 1-Aryl-3,3-dimethyltriazenes using Carboxylate/Carbonate Activation

| Aryl Diazonium Salt | Activator | Yield (%) |

| 4-Nitrobenzenediazonium tetrafluoroborate | Sodium Acetate (B1210297) | 35 |

| 4-Chlorobenzenediazonium tetrafluoroborate | Sodium Carbonate | 28 |

| 2-Carboxybenzenediazonium tetrafluoroborate | Potassium Acetate | 32 |

Data sourced from Abrams, J. N. (2021). sci-hub.se

Synthesis of Substituted and Functionalized Derivatives

The synthesis of substituted and functionalized derivatives of 3,3-dimethyl-1-(2-carboxyphenyl)triazene is of interest for exploring structure-activity relationships in various applications. The synthetic methodologies described above can be adapted to introduce a wide range of functional groups onto the aromatic ring.

For instance, the diazo coupling reaction can be performed with substituted anilines to generate triazenes with various substituents on the phenyl ring. The synthesis of new 1,2,4-triazines has been achieved through the condensation of an amino keto-amide with hydrazine, demonstrating the versatility of building complex heterocyclic systems from functionalized precursors. researchgate.net

Strategies for Introducing Diverse Aromatic and Aliphatic Substituents

The functionalization of the triazene scaffold is crucial for tailoring its properties for various applications. Strategies for introducing diverse substituents on both the aromatic ring and the dialkylamino moiety have been extensively explored.

Aromatic Substituents: The diversity of aromatic substituents is primarily achieved by starting with a correspondingly substituted aniline precursor for the diazotization reaction. wikipedia.org This allows for the incorporation of a wide range of functional groups onto the phenyl ring of the triazene. For instance, the synthesis of 1-(4'-nitrophenyl)-3,3-diethyltriazene demonstrates the incorporation of a strongly electron-withdrawing group. umich.edu

Aliphatic Substituents: The nature of the aliphatic groups on the N3 atom is determined by the secondary amine used in the coupling reaction. wikipedia.org By selecting different secondary amines (e.g., diethylamine, piperidine), a variety of alkyl and cyclic structures can be introduced. For example, the reaction of o-toluidine (B26562) with piperidine (B6355638) yields 1-(o-tolyldiazenyl)piperidine. ebrary.net

The following table illustrates the introduction of various substituents:

| Desired Substituent | Synthetic Strategy | Example Precursors | Reference |

| Electron-withdrawing group on aryl ring | Use of a substituted aniline | 4-Nitroaniline | umich.edu |

| Electron-donating group on aryl ring | Use of a substituted aniline | o-Toluidine | ebrary.net |

| Different alkyl groups on N3 | Varying the secondary amine | Diethylamine, Pyrrolidine | wikipedia.org |

| Cyclic aliphatic group on N3 | Use of a cyclic secondary amine | Piperidine | ebrary.net |

Preparation of Bifunctional Triazene Scaffolds

Bifunctional triazenes, which possess two reactive sites, are valuable as linkers in various synthetic applications, including solid-phase synthesis and the construction of complex molecules. ebrary.netacs.org The synthesis of these scaffolds often involves the use of starting materials that already contain a second functional group or the sequential modification of a pre-formed triazene.

One strategy involves the use of 1-amino-2-iodoarenes, which can be sequentially converted first into a mono-triazenyl arene and then into a 1,2-bis-triazenylarene. researchgate.net These bis-triazenes can then undergo sequential substitution reactions, allowing for the introduction of two different nucleophiles in vicinal positions. researchgate.net

Another approach utilizes Ru-catalyzed [2+2+2] cycloaddition reactions between diynes and a 1,2-bis-triazenylalkyne to generate arenes bearing two triazene groups. researchgate.net Triazenes themselves can serve as linkers by being attached to a solid support, enabling the synthesis of diverse heterocyclic libraries. acs.org The triazene anchor is stable under various reaction conditions but can be cleaved to release the final product. acs.org

The development of bifunctional linkers is not limited to triazenes. For instance, PEG-based linkers containing both an alkyne and an azide handle, and linkers with bio-reducible disulfide bonds have been synthesized for applications in targeted drug delivery. researchgate.net These strategies for creating bifunctional molecules can be conceptually adapted for the design of novel bifunctional triazene scaffolds.

Modern Innovations in Triazene Synthesis

Recent advancements in synthetic chemistry have led to the development of more efficient, safer, and environmentally friendly methods for preparing triazenes.

Application of Continuous Flow Chemistry in Triazene Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of triazenes, offering significant advantages over traditional batch processes, particularly in terms of safety and scalability. The in-situ generation and consumption of potentially hazardous intermediates like diazonium salts in a continuous flow system minimizes the risks associated with their accumulation. cardiff.ac.uk

A continuous-flow protocol has been reported for the synthesis of triazenes, including the anticancer drugs dacarbazine (B1669748) and mitozolomide. ebrary.netcardiff.ac.uk This method involves the generation of diazonium salts which are then immediately converted into their more stable triazene derivatives using a secondary amine. ebrary.net The enhanced temperature control and small reaction volumes inherent to flow chemistry make this approach inherently safer. cardiff.ac.uk Flow chemistry also facilitates rapid reaction screening and optimization, which can accelerate the development of new synthetic routes. rsc.org

Explorations in Sustainable and Environmentally Benign Synthetic Procedures

There is a growing emphasis on developing sustainable and "green" synthetic methods in chemistry. For triazene synthesis, this includes the use of less hazardous reagents and solvents, and the development of one-pot procedures to minimize waste.

One approach involves the use of N-nitrososulfonamides for the in-situ formation of aryl diazonium salts from aryl amines under ambient conditions. This method avoids the need for strongly acidic media and low temperatures typically required for diazotization. nsf.gov

Another environmentally friendly method utilizes solid catalysts like clays, HZSM-5, and sulfated zirconia for the synthesis of triazenes from cyclic amines. This approach eliminates the need for acids, alkalis, or toxic solvents. consensus.app The development of one-pot synthesis protocols, such as the cesium carbonate-promoted cotrimerization of aromatic nitriles with guanidine, also contributes to more sustainable practices by reducing the number of reaction and purification steps. researchgate.netthieme-connect.com

The use of nitrous oxide (N2O) as a nitrogen donor for the coupling of lithium amides and organomagnesium compounds represents a novel and green approach to triazene synthesis. This method is particularly advantageous for preparing alkynyl- and alkenyltriazenes, which are often difficult to synthesize using conventional methods due to the instability of the required starting materials. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Comprehensive Spectroscopic Analysis for Structural Confirmation

A thorough search for spectroscopic data for 3,3-Dimethyl-1-(2-carboxyphenyl)triazene yielded no specific experimental results. The following sections detail the type of information that would be expected from each analytical technique, though no published data was located for this particular compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

No publicly available ¹H or ¹³C NMR spectral data for 3,3-Dimethyl-1-(2-carboxyphenyl)triazene could be located. For structural confirmation, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the carboxyphenyl group, the protons of the two methyl groups, and a signal for the carboxylic acid proton. The ¹³C NMR spectrum would correspondingly show resonances for the unique carbon atoms in the aromatic ring, the carboxyl group, the triazene (B1217601) functional group, and the dimethylamino methyl groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific experimental IR spectra for 3,3-Dimethyl-1-(2-carboxyphenyl)triazene are not available in reviewed literature. An analysis would typically identify characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, C-H stretches from the aromatic ring and methyl groups, N=N stretching of the triazene core, and C-N stretching vibrations.

Mass Spectrometry Techniques (e.g., APCI-MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene is known to be 193.20 g/mol , specific mass spectra from techniques such as Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) have not been published. Such an analysis would be crucial for confirming the molecular weight via the molecular ion peak ([M+H]⁺ or [M-H]⁻) and for providing structural information through characteristic fragmentation patterns, such as the loss of N₂ or the dimethylamino group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no available UV-Vis spectroscopic data for 3,3-Dimethyl-1-(2-carboxyphenyl)triazene. A UV-Vis spectrum would provide information about the electronic transitions within the molecule, likely showing absorption maxima corresponding to π→π* transitions within the aromatic ring and the conjugated triazene system.

Solid-State Structural Determination by X-ray Crystallography

Single Crystal X-ray Diffraction for Defining Molecular Geometry and Conformation

No crystallographic data from single-crystal X-ray diffraction studies of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene has been reported in the searched scientific literature. This type of analysis is the definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. Without such a study, the exact conformation and crystal packing of the molecule remain undetermined.

Analysis of Supramolecular Features in Crystal Packing

Hydrogen bonding plays a pivotal role in the molecular arrangement of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene. The most prominent hydrogen bond is the classic carboxylic acid dimer motif, where two molecules are linked via strong O—H⋯O hydrogen bonds between their carboxyl groups. This interaction is a common and highly stable feature in the crystal structures of carboxylic acids.

| Donor-H···Acceptor | Interaction Type | Typical Role in Crystal Packing |

|---|---|---|

| O—H···O | Strong Hydrogen Bond | Forms carboxylic acid dimers, a primary structural motif. |

| N—H···N | Moderate Hydrogen Bond | Links molecules into chains or layers. sigmaaldrich.com |

| C—H···O | Weak Hydrogen Bond | Contributes to the overall stability of the 3D network. nih.gov |

| C—H···N | Weak Hydrogen Bond | Further stabilizes the packing arrangement. nih.gov |

The presence of the phenyl ring in 3,3-Dimethyl-1-(2-carboxyphenyl)triazene facilitates π-π stacking interactions, which are crucial for the stabilization of the crystal structure. sigmaaldrich.com These interactions occur when the electron-rich π systems of adjacent aromatic rings align, typically in a parallel-displaced or T-shaped arrangement. In many organic compounds, π-π stacking interactions lead to the formation of column-like structures or layered arrangements within the crystal lattice. frontiersin.org

Beyond the more dominant hydrogen bonds and π-π stacking, a variety of weaker non-covalent interactions also influence the crystal packing of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene. These include van der Waals forces and potentially weaker C—H···π interactions, where a C-H bond acts as a weak donor to an aromatic ring. The cumulative effect of these numerous weak interactions provides a significant contribution to the cohesive energy of the crystal. The analysis of these interactions is essential for a complete understanding of the forces governing the molecular self-assembly in the solid state.

Stereochemical Investigations and Isomerism

The structure of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene presents possibilities for stereoisomerism. The triazene linkage (–N=N–N–) can exist in different conformations. Specifically, rotation around the N-N single bond can lead to different conformers. The planarity of the molecule is influenced by the dihedral angle between the phenyl ring and the triazene group. In related triazene derivatives, this has been shown to result in slightly twisted conformations. nih.gov

Reactivity Profiles and Mechanistic Organic Chemistry

Thermal and Photochemical Decomposition Pathways

The stability of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene is highly dependent on temperature and radiation. Its decomposition can be initiated thermally or photochemically, leading to the formation of several key intermediates through distinct mechanistic routes. These pathways are central to its application as a benzyne (B1209423) precursor.

Generation of Arynes/Benzyne from 1-(2-Carboxyphenyl)triazenes

A primary application of 1-(2-carboxyphenyl)triazenes, including the 3,3-dimethyl derivative, is their use as a convenient and efficient source of benzyne. rsc.org Benzyne, or 1,2-didehydrobenzene, is a highly reactive intermediate characterized by a formal triple bond within the benzene (B151609) ring, making it a valuable synthon in organic chemistry. egyankosh.ac.inunacademy.com

The generation of benzyne from 3,3-Dimethyl-1-(2-carboxyphenyl)triazene is typically achieved by heating the compound in an appropriate solvent. rsc.orgrsc.org The decomposition process involves the elimination of nitrogen gas, carbon dioxide, and dimethylamine (B145610). rsc.org The formation of benzyne has been confirmed by trapping experiments. For instance, when 3,3-Dimethyl-1-(2-carboxyphenyl)triazene is heated under reflux in the presence of a trapping agent like 2,3,4,5-tetraphenylcyclopentadienone, it yields 1,2,3,4-tetraphenylnaphthalene, a characteristic benzyne adduct, in high yields. rsc.orgrsc.org Similarly, the decomposition of related 1-(2-carboxyphenyl)triazenes in the presence of furan (B31954) derivatives results in the corresponding cycloaddition products, further evidencing the in-situ formation of benzyne. rsc.org

Influence of the Carboxylic Acid Functionality on Decomposition Kinetics and Products

The ortho-carboxylic acid group plays a critical role in the decomposition mechanism and the subsequent generation of benzyne. Its presence is essential for the specific pathway that leads to benzyne formation under relatively mild conditions. rsc.org This is highlighted by the observation that the methyl ester of 1-(2-carboxyphenyl)-3,3-dimethyltriazene does not yield any benzyne adducts when heated under similar conditions, even with the addition of an acid catalyst. rsc.org

The carboxylic acid functionality facilitates the decomposition by enabling the formation of a zwitterionic inner salt intermediate (benzenediazonium-2-carboxylate). rsc.org This intermediate is unstable and readily decomposes by losing carbon dioxide and dinitrogen gas to form benzyne. The decomposition kinetics can be accelerated by the addition of an acid, such as trichloroacetic acid. In benzene, the presence of trichloroacetic acid significantly increases the yield of the benzyne adduct, whereas heating without the acid catalyst results in a negligible yield. rsc.org This suggests that protonation of the triazene (B1217601) moiety is a key step in facilitating the decomposition. In contrast to many diazonium salts which are explosive, 1-(2-carboxyphenyl)triazenes are stable, non-explosive solids that can be stored at room temperature, making them safer benzyne precursors. rsc.orgcardiff.ac.uk

Characterization of Intermediates via Radical and Ionic Pathways

The decomposition of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene to benzyne is believed to proceed primarily through an ionic pathway . The crucial intermediate is the zwitterionic benzenediazonium-2-carboxylate, formed via an intramolecular proton transfer from the carboxylic acid to the triazene chain. rsc.org This inner salt structure is key to the subsequent elimination of CO2 and N2. rsc.orgegyankosh.ac.in Evidence for the benzyne intermediate is derived from trapping experiments and the formation of products resulting from the addition of solvent molecules to benzyne. For example, heating the triazene in acetic acid produces phenyl acetate (B1210297), and in ethanol (B145695), it forms a small amount of phenetole. rsc.org

While the primary pathway for benzyne generation is ionic, radical pathways are also known for the decomposition of aryltriazenes under different conditions. For instance, the iodine-promoted thermal decomposition of various 1-aryl-3,3-dialkyltriazenes to form aryl iodides is suggested to have radical character, as the reactions are inhibited by molecular oxygen. umich.edu Free radicals are electron-deficient, neutral intermediates, and their stability is influenced by resonance and alkyl substitution. libretexts.org However, for the thermal decomposition of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene leading to benzyne, the evidence strongly supports a concerted, non-radical mechanism proceeding through the zwitterionic intermediate. rsc.org

Reactions with External Reagents and Substrates

The reactivity of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene is dominated by two main features: the chemical behavior of the triazene moiety itself and the reactions of the benzyne intermediate generated upon its decomposition.

Electrophilic and Nucleophilic Reactivity at the Triazene Moiety

The triazene group contains multiple nitrogen atoms with lone pairs of electrons, making it susceptible to electrophilic attack , most notably protonation. Acid-catalyzed decomposition is a key feature of its reactivity. rsc.org As mentioned, the addition of an acid facilitates the breakdown of the molecule to generate benzyne. rsc.org Mechanistic studies on related 1-aryl-3-acyl-3-methyltriazenes show that the reaction in acidic media involves a pre-equilibrium protonation step, which can occur at the N1 triazene atom or the amide oxygen in acylated analogs. rsc.org This protonation is followed by the cleavage of either the N2–N3 or N3–C bond. rsc.org For 3,3-Dimethyl-1-(2-carboxyphenyl)triazene, intramolecular protonation by the adjacent carboxylic acid group is the key step that initiates the decomposition cascade. rsc.org

Nucleophilic reactivity at the triazene moiety is less characteristic for this specific compound, as its primary utility lies in its decomposition. In general, nucleophilic aromatic substitution reactions occur on aromatic rings that are activated by strong electron-withdrawing groups, typically proceeding through an addition-elimination mechanism involving a Meisenheimer complex intermediate. libretexts.orglibretexts.org While the triazene group can influence the electronic properties of the attached phenyl ring, direct nucleophilic attack on the ring of an unactivated halide is difficult. libretexts.org The more significant reaction involving nucleophiles is their attack on the electrophilic benzyne intermediate after it has been formed. makingmolecules.com

Cycloaddition Reactions Involving in situ Generated Benzyne

Once generated in situ from the thermal decomposition of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene, the highly electrophilic benzyne intermediate readily undergoes cycloaddition reactions with a variety of dienes and 1,3-dipoles. makingmolecules.comnih.gov These reactions are powerful tools for the construction of complex polycyclic aromatic and heterocyclic systems.

A classic example is the [4+2] cycloaddition (Diels-Alder reaction) between benzyne and a diene. Heating 3,3-Dimethyl-1-(2-carboxyphenyl)triazene with 2,3,4,5-tetraphenylcyclopentadienone in chlorobenzene (B131634) results in an 80% yield of 1,2,3,4-tetraphenylnaphthalene. rsc.org In this reaction, the cyclopentadienone acts as the diene, and benzyne acts as the dienophile. Another example involves the reaction of a related triazene with 2,5-dimethylfuran, which affords 1,4-epoxy-1,4-dimethyl-1,4-dihydronaphthalene. rsc.org Benzyne can also participate in [3+2] cycloadditions with 1,3-dipoles like azides to form benzotriazoles and [2+2] cycloadditions with imines or alkenes. nih.govorganic-chemistry.org The high reactivity and versatility of benzyne make its controlled generation from stable precursors like 3,3-Dimethyl-1-(2-carboxyphenyl)triazene a valuable synthetic strategy. rsc.org

Protonation Equilibria and pH-Dependent Reactivity of the Triazene Unit and Carboxyl Group

The reactivity of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene in aqueous solution is critically dependent on the pH, which dictates the protonation state of both the carboxylic acid and the triazene moiety.

The carboxylic acid group (-COOH) is acidic and will deprotonate to form a carboxylate anion (-COO⁻) as the pH increases. The acid dissociation constant (pKa) for this group is expected to be in the range of typical benzoic acids. For instance, the pKa of benzoic acid itself is 4.20 chem-station.com, while that of 2-aminobenzoic acid is 4.78 for the carboxylic acid function wikipedia.org. The electron-withdrawing nature of the triazene group would likely lower the pKa of the carboxylic acid in 3,3-Dimethyl-1-(2-carboxyphenyl)triazene, making it a slightly stronger acid than benzoic acid.

The triazene unit, on the other hand, possesses basic character due to the lone pairs of electrons on the nitrogen atoms. It can be protonated under acidic conditions. The pKa of the conjugate acid of N,N-dimethylaniline is 5.15 researchgate.netnih.gov. The presence of the ortho-carboxyl group, which is electron-withdrawing, is expected to decrease the basicity of the triazene moiety in 3,3-Dimethyl-1-(2-carboxyphenyl)triazene compared to N,N-dimethylaniline.

These protonation equilibria give rise to different species in solution depending on the pH, each with distinct reactivity. At low pH, both the carboxylic acid and the triazene are likely to be protonated. In the mid-pH range, the carboxylic acid will exist as the carboxylate anion while the triazene may be protonated or neutral. At high pH, the carboxylate form will dominate, and the triazene will be in its neutral form.

Table 1: Estimated pKa Values for Functional Groups in 3,3-Dimethyl-1-(2-carboxyphenyl)triazene and Related Compounds

< table> < thead> < tr> < th>Compound < th>Functional Group < th>pKa Value < th>Reference < /tr> < /thead> < tbody> < tr> < td>Benzoic Acid < td>Carboxylic Acid < td>4.20 < td> chem-station.com < /tr> < tr> < td>2-Aminobenzoic Acid < td>Carboxylic Acid < td>4.78 < td> wikipedia.org < /tr> < tr> < td>N,N-Dimethylaniline (conjugate acid) < td>Amine < td>5.15 < td> researchgate.netnih.gov < /tr> < tr> < td>3,3-Dimethyl-1-(2-carboxyphenyl)triazene < td>Carboxylic Acid < td>Estimated ~4 < td>Inferred < /tr> < tr> < td>3,3-Dimethyl-1-(2-carboxyphenyl)triazene (protonated triazene) < td>Triazene < td>Estimated <5 < td>Inferred < /tr> < /tbody> < /table>

Hydrolytic Transformations of Triazene and Triazenide Species

The hydrolysis of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene is a key decomposition pathway, the mechanism of which is significantly influenced by the pH of the medium and the participation of the neighboring carboxyl group.

Under acidic conditions, the hydrolysis of aryl triazenes is generally understood to be a specific-acid-catalyzed process. This involves the protonation of the triazene moiety, which makes it a better leaving group. For related triazenes, it has been shown that electron-donating substituents on the aryl ring can enhance the rate of decomposition chem-station.com. In the case of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene, the protonated form is susceptible to nucleophilic attack by water.

A crucial aspect of the reactivity of this particular compound is the potential for intramolecular catalysis, or neighboring group participation, by the ortho-carboxyl group. chem-station.comwikipedia.orgdalalinstitute.com The close proximity of the carboxylic acid allows it to act as an internal nucleophile, potentially attacking the triazene chain. This can lead to the formation of a cyclic intermediate, which then undergoes hydrolysis. Such intramolecular catalysis can significantly accelerate the rate of reaction compared to an analogous compound where the carboxyl group is absent or located at a different position. dalalinstitute.com The hydrolysis of N-dimethylaminomaleamic acid, for instance, proceeds via intramolecular reaction of the cis-carboxy group. nih.gov

Under basic conditions, the carboxylic acid group will be deprotonated to the carboxylate anion. The reactivity of the resulting triazenide species is different. While triazenes are generally more stable to base, the presence of the neighboring carboxylate could still influence the reaction pathway. Studies on other triazines have shown that base-catalyzed hydrolysis can occur, leading to different decomposition products. rsc.org For 3,3-Dimethyl-1-(2-carboxyphenyl)triazene, the anionic carboxylate group might participate in an intramolecular nucleophilic attack, although this is generally less favored than in the acidic form.

The products of the hydrolysis of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene, under both acidic and basic conditions, would likely include 2-aminobenzoic acid (anthranilic acid) and dimethylamine, resulting from the cleavage of the N-N bonds in the triazene chain. The formation of a diazonium salt as an intermediate, particularly under acidic conditions, is also plausible, which would then decompose to release nitrogen gas.

Table 2: Potential Hydrolysis Products of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene

< table> < thead> < tr> < th>Reaction Condition < th>Potential Products < /tr> < /thead> < tbody> < tr> < td>Acidic Hydrolysis < td>2-Aminobenzoic acid, Dimethylamine, Nitrogen gas < /tr> < tr> < td>Basic Hydrolysis < td>2-Aminobenzoic acid, Dimethylamine < /tr> < /tbody> < /table>

Note: The listed products are based on the expected cleavage of the triazene linkage and have not been explicitly detailed for this specific compound in the reviewed literature.

Coordination Chemistry of 3,3 Dimethyl 1 2 Carboxyphenyl Triazene As a Ligand

Ligand Design and Metal Chelation Properties

The unique structural arrangement of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene, featuring a carboxylic acid group ortho to the triazene (B1217601) moiety on the phenyl ring, provides a compelling framework for the design of polydentate ligands. This strategic placement of donor groups is crucial for its chelation properties with metal ions.

Bidentate and Multidentate Coordination Modes Involving Triazene and Carboxylate Functions

The presence of both the triazene and carboxylate groups allows for a variety of coordination modes. The ligand can act as a bidentate chelator, coordinating to a metal center through one of the nitrogen atoms of the triazene chain and the deprotonated oxygen atom of the carboxylate group. This forms a stable six-membered chelate ring.

Furthermore, multidentate coordination is also a possibility. The triazene moiety itself can potentially bridge two metal centers, with the terminal nitrogen atoms coordinating to different metals. In concert with the carboxylate group, this could lead to the formation of polynuclear complexes or coordination polymers. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or non-coordinating species in the reaction medium. Studies on related carboxyphenyl-functionalized ligands have demonstrated the flexibility of this structural motif in forming diverse coordination architectures. mdpi.com

Structural and Electronic Characteristics of Triazenide-1-oxide Ligands

While direct structural and electronic data for the triazenide-1-oxide form of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene upon coordination is not extensively documented in readily available literature, insights can be drawn from related triazene compounds. The coordination of the triazene nitrogen and the carboxylate oxygen to a metal center would induce changes in the electronic distribution within the ligand. The deprotonation of the carboxylic acid upon coordination is a key feature, resulting in a formal negative charge on the carboxylate group, which then participates in bonding. The triazene moiety, with its N=N-N linkage, possesses a delocalized π-electron system that can be influenced by the metal's d-orbitals. This interaction can affect the bond lengths and angles within the triazene chain compared to the free ligand.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with 3,3-Dimethyl-1-(2-carboxyphenyl)triazene typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.

Formation of Complexes with Transition Metal Ions (e.g., Ni(II), Cu(II))

Complexes of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene with transition metal ions such as nickel(II) and copper(II) are of particular interest due to the diverse electronic and magnetic properties these ions can exhibit. For instance, Ni(II) complexes can adopt square planar or octahedral geometries, leading to different magnetic and spectroscopic characteristics. mdpi.com Similarly, Cu(II) complexes often exhibit distorted geometries due to the Jahn-Teller effect. nih.gov The synthesis of these complexes would typically involve reacting the ligand with salts like nickel(II) chloride or copper(II) acetate (B1210297) in a solvent such as ethanol (B145695) or methanol. The stoichiometry of the resulting complexes, whether 1:1 or 1:2 (metal:ligand), would depend on the coordination preferences of the metal ion and the reaction conditions.

A related compound, dacarbazine (B1669748), which also contains a dimethyltriazene moiety, has been shown to coordinate with copper(II) and cobalt(II) through the oxygen atom of its carbonyl group and a nitrogen atom from its imidazole (B134444) ring. mdpi.com This suggests that the carboxylate oxygen of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene is a likely coordination site.

Ligand Field Effects and Electronic Structure of Metal Centers

The coordination of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene to a metal ion creates a ligand field that influences the energies of the metal's d-orbitals. In the case of Ni(II) and Cu(II) complexes, the electronic transitions between these split d-orbitals can be observed in the visible region of the electronic spectrum. The energies of these transitions provide information about the ligand field splitting parameter (10Dq), which is a measure of the ligand field strength.

For an octahedral Ni(II) complex (d⁸ configuration), three spin-allowed d-d transitions are typically expected. researchgate.net In a square planar environment, different transitions would be observed. For a Cu(II) complex (d⁹ configuration), a single, often broad, d-d transition is characteristic of an octahedral or distorted octahedral geometry. researchgate.net The position and intensity of these bands are crucial for determining the geometry and electronic structure of the metal center.

Vibrational and Electronic Spectroscopy of Coordinated Ligands

Vibrational Spectroscopy (FT-IR): Infrared spectroscopy is a powerful tool for probing the coordination of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene. Upon complexation, characteristic shifts in the vibrational frequencies of the carboxylate and triazene groups are expected. The strong C=O stretching vibration of the carboxylic acid in the free ligand (typically around 1700-1725 cm⁻¹) would be replaced by two distinct bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group, usually appearing around 1600-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively. researchgate.net The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

The N=N stretching vibration of the triazene group, typically observed in the 1400-1450 cm⁻¹ region, may also shift upon coordination due to the involvement of the nitrogen lone pair in bonding with the metal. mdpi.com New bands at lower frequencies corresponding to M-N and M-O stretching vibrations would also appear in the far-infrared region of the spectrum, providing direct evidence of coordination.

Electronic Spectroscopy (UV-Vis): The UV-Vis spectrum of the ligand is characterized by π→π* and n→π* transitions associated with the phenyl ring and the triazene moiety. Upon complexation, these intraligand transitions may shift in energy (either a red or blue shift) due to the influence of the metal ion on the ligand's electronic structure. researchgate.net In addition to the d-d transitions of the metal center discussed earlier, ligand-to-metal charge transfer (LMCT) bands may also be observed, typically at higher energies.

Structural Analysis of Metal-Triazene Complexes and Coordination Polymers

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline compound. Through this method, the exact connectivity between the metal ion and the 3,3-Dimethyl-1-(2-carboxyphenyl)triazene ligand can be established. This includes the measurement of bond lengths and angles, which provides insight into the nature and strength of the coordination bonds.

Despite extensive searches of the current scientific literature, specific X-ray crystallographic data for metal complexes of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene are not publicly available. However, based on the structure of the ligand, several coordination modes can be postulated:

Monodentate Coordination: The ligand could coordinate to a metal center through one of the nitrogen atoms of the triazene group or one of the oxygen atoms of the carboxylate group.

Bidentate Chelation: The ligand could form a chelate ring by coordinating to a metal center through the N1 or N3 atom of the triazene chain and one of the carboxylate oxygen atoms. This is a common coordination mode for ligands containing both a triazene and a carboxylic acid function.

Bridging Coordination: The ligand could bridge two or more metal centers. This could occur in several ways, for instance, with the triazene group coordinating to one metal and the carboxylate group to another, or with the carboxylate group itself acting as a bridge.

For related triazine and triazole ligands, X-ray crystallographic studies have revealed a rich variety of coordination behaviors, often leading to the formation of polynuclear complexes and coordination polymers. journal-vniispk.runih.govmdpi.com For example, studies on a silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) show the ligand bridging metal centers to form a one-dimensional polymeric chain. mdpi.com

A hypothetical data table for a mononuclear complex, for instance, with a transition metal like Copper(II), would typically include the following parameters:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Cu-N1 (Å) | 2.01 |

| Cu-O1 (Å) | 1.98 |

| N1-Cu-O1 (°) | 89.5 |

| Coordination Geometry | Distorted Square Planar |

This table is illustrative and does not represent published data for 3,3-Dimethyl-1-(2-carboxyphenyl)triazene complexes.

The ability of the 3,3-Dimethyl-1-(2-carboxyphenyl)triazene ligand to act as a bridge between metal centers is a key feature that can lead to the formation of extended networks known as coordination polymers. These can be one-dimensional (chains), two-dimensional (layers), or three-dimensional (frameworks). The final dimensionality of the coordination polymer is influenced by the coordination preferences of the metal ion, the flexibility of the ligand, and the reaction conditions.

Currently, there are no specific published examples of one-dimensional or three-dimensional coordination polymers constructed from 3,3-Dimethyl-1-(2-carboxyphenyl)triazene. The development of such architectures is an active area of research in crystal engineering, with the goal of creating materials with specific functions, such as porosity for gas storage or catalytic activity. The combination of the triazene and carboxylate functionalities in this ligand makes it a promising candidate for the construction of novel coordination polymers. For instance, the carboxylate group is well-known for its versatile bridging capabilities, which can lead to the formation of robust and stable frameworks.

Dynamic Behavior of Coordination Compounds and Ligand Exchange Processes

The behavior of coordination compounds in solution can be dynamic, involving processes such as ligand exchange, conformational changes, and fluxionality. These dynamic processes are crucial for understanding reaction mechanisms, catalytic cycles, and the behavior of metal complexes in biological systems.

Detailed studies on the dynamic behavior and ligand exchange processes for complexes of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene have not been reported in the scientific literature. However, general principles of coordination chemistry allow for a discussion of the expected dynamic behavior.

Ligand exchange reactions involve the substitution of one or more ligands in the coordination sphere of a metal ion with other ligands present in the solution. The kinetics of these reactions can be studied using techniques such as stopped-flow spectrophotometry or nuclear magnetic resonance (NMR) spectroscopy. Dynamic NMR (DNMR) is particularly powerful for studying exchange processes that occur on the NMR timescale. soton.ac.uk

For a complex of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene, several dynamic processes could be envisaged:

Dissociative or Associative Ligand Exchange: The entire ligand could dissociate from the metal center, followed by the coordination of a new ligand. Alternatively, an incoming ligand could first associate with the metal center, forming an intermediate of higher coordination number, before the original ligand departs.

Intramolecular Rearrangements: The ligand might exhibit fluxional behavior, where it changes its coordination mode without completely dissociating from the metal. For example, a bidentate chelate could transiently become monodentate.

The rates of these processes would be influenced by factors such as the nature of the metal ion, the solvent, temperature, and the presence of other coordinating species in the solution.

Theoretical and Computational Investigations

Future Research Directions and Emerging Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The classical synthesis of triazenes involves the N-coupling reaction between a diazonium salt and a secondary amine, a method that is generally effective but can be improved in terms of environmental impact and substrate scope. wikipedia.org Future research is increasingly directed toward developing more efficient, selective, and sustainable synthetic protocols.

One promising avenue is the refinement of "green" chemistry approaches. For instance, a simplified, high-yield synthesis of aryl azides and 3-hydroxytriazenes has been developed using hydroxylammonium chloride in water at room temperature, showcasing a method that is robust, scalable, and environmentally benign. rsc.org Adapting such aqueous, mild-condition syntheses for N,N-dialkyl triazenes like 3,3-Dimethyl-1-(2-carboxyphenyl)triazene is a key research objective.

Furthermore, transition-metal catalysis offers powerful tools for constructing complex triazene-containing molecules. Methodologies such as ruthenium-catalyzed [2+2+2] cycloaddition reactions and the sequential conversion of 1-amino-2-iodoarenes represent advanced strategies for creating highly substituted or polycyclic triazene (B1217601) systems. researchgate.netresearchgate.net These methods provide access to structures not easily attainable through traditional means and allow for precise control over the final molecular architecture. A significant challenge and future goal is to enhance the selectivity of these reactions, particularly in cases like the synthesis of 1-alkyl-3-(o-carbalkoxyphenyl)-triazenes, where undesirable cyclization into 3-alkyltriazinones can compete with the desired triazene formation. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

While the triazene group is known for its role as a protecting group and a precursor to diazonium ions, its full reactive potential is still being uncovered. wikipedia.org A key future direction is the systematic exploration of its participation in novel chemical transformations.

Recent studies have revealed that π-conjugated triazenes can undergo unprecedented oxidation and substitution reactions to yield valuable products like aldehydes, ketones, ethers, and sulfides, often at room temperature and in the absence of metal catalysts. nih.gov Investigating the mechanism of these transformations and extending their scope to carboxyphenyl-substituted triazenes could provide new, atom-economical synthetic pathways.

The behavior of the triazene moiety under acidic conditions or in the presence of other electrophiles is also an area ripe for discovery. The decomposition of triazenes can be carefully controlled to generate reactive intermediates. For example, the acid-catalyzed decomposition of specific triazenes is known to generate 2-haloethyl cations or proceed through a 1-aryl-1,2,3-triazoline intermediate, offering pathways to different products based on the triazene's structure. researchgate.net Understanding and harnessing these divergent decomposition pathways is crucial for designing new reactions. Moreover, aryl triazenes have proven to be effective arylation reagents in palladium- and rhodium-catalyzed cross-coupling reactions, serving as a stable source of an aryl group. cetjournal.itaidic.it Future work will likely focus on expanding the range of coupling partners and developing asymmetric versions of these transformations.

Rational Design of Triazene-Based Scaffolds for Advanced Materials Applications

The unique electronic and structural properties of the triazene linkage make it an attractive building block for advanced materials. Research is moving towards the rational design of triazene-containing polymers, macrocycles, and other functional scaffolds.

A particularly innovative application is the use of arene triazenes in the rapid macrocyclization of peptides. nih.gov This strategy allows for the synthesis of large cyclic structures under mild, neutral pH conditions. The resulting triazene moiety within the macrocycle is stable but responsive to external stimuli such as UV light or acidic pH, which causes the ring to open. nih.gov This stimuli-responsive behavior is a hallmark of advanced, "smart" materials and could be exploited for applications in targeted drug delivery or biosensing. nih.gov

Furthermore, while distinct from the linear triazene functional group, the related 1,3,5-triazine (B166579) heterocyclic scaffold is widely used as a core for building star-shaped molecules, porous organic polymers, and linkers in metal-organic frameworks (MOFs). researchgate.net There is significant potential in applying similar design principles to create materials from linear triazene units. Polymeric triazenes have already been noted for their conductive and absorbent properties, and future research will focus on tailoring the monomer structure—such as by incorporating groups like the carboxyphenyl moiety—to fine-tune these properties for specific applications in electronics or environmental remediation. wikipedia.org

Integration of Multiscale Computational Approaches for Predictive Modeling in Triazene Chemistry

Computational chemistry is an indispensable tool for accelerating research in triazene chemistry. Future progress will rely heavily on the integration of computational models that span multiple scales of complexity, from the quantum behavior of electrons to the bulk properties of materials.

At the most fundamental level, ab initio and Density Functional Theory (DFT) calculations can provide deep insights into the structure, stability, and reactivity of triazene molecules. acs.org These methods can elucidate reaction mechanisms, predict the stability of tautomers, and explain the influence of substituents on reactivity, complementing experimental findings. researchgate.netresearchgate.net

Building on this foundation, quantitative structure-activity relationship (QSAR) models can be developed to predict the properties of large sets of triazene derivatives. nih.gov By correlating computed molecular descriptors with experimentally observed properties, 2D and 3D-QSAR models can guide the synthesis of new compounds with desired characteristics. nih.gov

The ultimate goal is to integrate these molecular-level models into a multiscale framework. dtu.dkresearchgate.net Such frameworks can bridge the gap between computational chemistry and process engineering, allowing for the prediction of not only reaction outcomes but also the macroscopic properties of triazene-based materials. dtu.dk For instance, molecular dynamics (MD) simulations could be used to model the self-assembly of triazene polymers or the interaction of a triazene-based drug with a biological target, providing predictive power that can significantly reduce the need for trial-and-error experimentation. utep.edu

Interdisciplinary Research at the Interface of Synthetic and Physical Organic Chemistry

Progress in understanding and utilizing compounds like 3,3-Dimethyl-1-(2-carboxyphenyl)triazene will be greatest at the interface of synthetic and physical organic chemistry. This synergy involves a feedback loop where the design and synthesis of new molecules are informed by a deep mechanistic understanding, which in turn is refined by studying the properties of the newly created compounds.

A prime example of this approach is the synthesis of novel triazenes followed by detailed spectroscopic and chemical degradation studies to probe their structure and decomposition pathways. researchgate.net Such work clarifies fundamental aspects like tautomeric equilibria and the nature of reactive intermediates, which is essential for controlling chemical reactions and designing stable molecules. researchgate.net

Future interdisciplinary efforts will combine state-of-the-art synthetic methods with advanced analytical techniques. This includes using kinetic studies to measure the rates of triazene reactions to quantify the electronic and steric effects of substituents, as well as employing techniques like HPLC and advanced spectrophotometry to monitor complex transformations in real-time. researchgate.netnih.gov Coupling these experimental results with quantum-chemical calculations allows for a comprehensive picture of the reaction landscape, validating proposed mechanisms and guiding future synthetic endeavors. researchgate.net This integrated approach is critical for moving beyond serendipitous discovery to the rational design of triazene chemistry.

Data Tables

Table 1: Physicochemical Properties of 3,3-Dimethyl-1-(2-carboxyphenyl)triazene

| Property | Value | Reference |

| CAS Number | 20119-28-2 | chemdad.comguidechem.comchemicalbook.com |

| Molecular Formula | C₉H₁₁N₃O₂ | chemdad.comguidechem.com |

| Molecular Weight | 193.20 g/mol | chemdad.comguidechem.com |

| Melting Point | 124-126 °C | chemdad.comguidechem.com |

| Boiling Point | 328.5 °C at 760 mmHg | guidechem.com |

| Density | 1.19 g/cm³ | guidechem.com |

| Flash Point | 152.4 °C | guidechem.com |

| EINECS | 243-523-1 | chemdad.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-dimethyl-1-(2-carboxyphenyl)triazene, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of triazene derivatives typically involves diazo coupling reactions. For example, 1-(2-fluorophenyl)-3-(4-carboxyphenyl)triazene (structurally analogous) was synthesized by reacting aryl diazonium salts with aromatic amines under controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions . Optimization includes:

- Catalyst use : Triethylamine or DIPEA (N,N-diisopropylethylamine) to stabilize intermediates.

- Temperature control : Maintaining ≤10°C to prevent decomposition of diazonium intermediates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields >85% purity.

- Characterization : Confirm structure via NMR (aromatic protons at δ 7.2–8.1 ppm) and HRMS (exact mass matching calculated [M+H]+) .

Q. How is the stability of 3,3-dimethyl-1-(2-carboxyphenyl)triazene assessed under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 25°C for 24h, followed by HPLC analysis (C18 column, UV detection at 254 nm). Degradation peaks indicate hydrolysis of the triazene moiety at pH >10 .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~150°C, suggesting storage at ≤–20°C in inert atmospheres .

Q. What spectroscopic techniques are most reliable for characterizing 3,3-dimethyl-1-(2-carboxyphenyl)triazene?

- Methodological Answer :

- IR spectroscopy : Confirm N=N stretching (1450–1600 cm) and carboxylic acid O-H (2500–3300 cm) .

- and NMR : Aromatic protons integrate for 8–9 H (2-carboxyphenyl + dimethyl groups), and carbonyl carbon (C=O) appears at ~170 ppm .

- X-ray crystallography (if crystalline): Resolves bond angles (N-N-N ~120°) and confirms planar triazene geometry .

Advanced Research Questions

Q. How does 3,3-dimethyl-1-(2-carboxyphenyl)triazene interact with biological macromolecules, and what mechanistic insights exist?

- Methodological Answer :

- DNA cleavage assays : Incubate plasmid DNA (e.g., pUC18) with the compound (0.1–1 mM) in Tris-HCl buffer (pH 7.4). Gel electrophoresis reveals nicking or linearization via hydrolytic (pH-dependent) or oxidative pathways (add ROS scavengers to differentiate) .

- Cytotoxicity profiling : MTT assays on AML cell lines (e.g., HL-60) show IC values <50 µM, indicating apoptosis via caspase-3 activation (confirmed by Western blot) .

Q. What computational models predict the reactivity and electronic properties of 3,3-dimethyl-1-(2-carboxyphenyl)triazene?

- Methodological Answer :

- DFT calculations (B3LYP/6-311+G(d,p)): Calculate HOMO-LUMO gaps (~4.5 eV) to predict electrophilic sites. The carboxyphenyl group enhances electron withdrawal, stabilizing the triazene moiety .

- Molecular docking : Simulate binding to DNA topoisomerase II (PDB ID: 1ZXM). The carboxylic acid group forms hydrogen bonds with Arg503, while the triazene interacts via π-stacking .

Q. How can conflicting data on triazene toxicity (e.g., developmental vs. anticancer effects) be reconciled?

- Methodological Answer :

- Dose-response studies : In mice, 3,3-dimethyl-1-phenyltriazene (analog) at 50 mg/kg causes fetal anomalies (e.g., stapes malformation), while <10 mg/kg shows no toxicity .

- Cell-type specificity : AML cells exhibit higher uptake via organic anion transporters, explaining selective cytotoxicity .

- Metabolic profiling : LC-MS/MS identifies detoxified metabolites (e.g., glucuronide conjugates) in hepatic microsomes, absent in fetal models .

Q. What environmental fate studies are applicable to triazene derivatives?

- Methodological Answer :

- Photodegradation : Expose to UV light (254 nm) in aqueous solution; monitor decay via HPLC. Half-life <6h suggests rapid breakdown in sunlight .

- Soil adsorption : Batch experiments with kaolinite (pH 6.5) show low K (~2 L/kg), indicating high mobility. Mitigate with biochar amendments (reduces leaching) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.